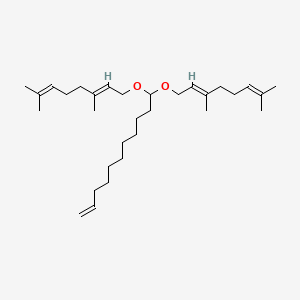
10-Undecenal digeranyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecylenic aldehyde digeranyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is characterized by the presence of two geranyl groups attached to the undecylenic aldehyde, forming a stable acetal structure. Acetals are often used in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecylenic aldehyde digeranyl acetal typically involves the acid-catalyzed reaction of undecylenic aldehyde with geraniol. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of geraniol to form the acetal. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often include refluxing the mixture in an inert solvent like toluene, while continuously removing water to drive the equilibrium towards acetal formation .
Industrial Production Methods
In an industrial setting, the production of undecylenic aldehyde digeranyl acetal can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Undecylenic aldehyde digeranyl acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to undecylenic aldehyde and geraniol.
Oxidation: The aldehyde group in undecylenic aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydrolysis: Undecylenic aldehyde and geraniol.
Oxidation: Undecylenic acid.
Reduction: Undecylenic alcohol.
Scientific Research Applications
Undecylenic aldehyde digeranyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Pharmaceuticals: Potential use in drug design and development due to its stability and reactivity.
Fragrance Industry: Used in the formulation of perfumes and fragrances due to its pleasant aroma.
Green Chemistry: Employed in environmentally friendly synthesis protocols, utilizing sustainable catalysts and solvents
Mechanism of Action
The mechanism of action of undecylenic aldehyde digeranyl acetal primarily involves its stability as an acetal. The formation of the acetal protects the aldehyde group from unwanted reactions during synthesis. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde, allowing for further functionalization. This selective protection and deprotection mechanism is crucial in complex organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde dimethyl acetal: Similar in structure but with benzaldehyde and methanol.
Acetaldehyde diethyl acetal: Formed from acetaldehyde and ethanol.
Cyclohexanone dimethyl acetal: Derived from cyclohexanone and methanol
Uniqueness
Its long carbon chain also provides distinct physical and chemical characteristics compared to shorter-chain acetals .
Properties
CAS No. |
67785-74-4 |
|---|---|
Molecular Formula |
C31H54O2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene |
InChI |
InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+ |
InChI Key |
QBQQCPSBCXSFTA-HCTXVGCHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















